Although specific molecular structure analysis data for 1-chloro-7-methoxyphthalazine is not available in the provided literature, the core structure consists of a phthalazine ring system with chlorine and methoxy substituents at positions 1 and 7, respectively. The presence of these electron-withdrawing and electron-donating groups can influence the molecule's reactivity and interactions with biological targets. [ [] ]
1-chloro-7-methoxyphthalazine and its related compounds have been studied for their inhibitory activity against phosphodiesterase 5 (PDE5). While the exact mechanism of action is not detailed in the provided literature, it is likely that these compounds bind to the active site of PDE5, preventing the hydrolysis of cyclic guanosine monophosphate (cGMP) and leading to vasodilation. [ [] ]
1-chloro-7-methoxyphthalazine and its derivatives, specifically 4-benzylamino-1-chloro-6-substituted phthalazines, have been explored for their potential as phosphodiesterase 5 (PDE5) inhibitors. [ [] ] PDE5 is an enzyme involved in the regulation of vascular tone, and its inhibition leads to vasodilation.
One notable application of 1-chloro-7-methoxyphthalazine derivatives is in the development of novel vasorelaxant agents. A study demonstrated that compounds with specific substitutions on the 4-benzylamino group and at position 6 of the phthalazine ring exhibited potent PDE5 inhibitory activity in vitro, comparable to or exceeding the potency of the known PDE5 inhibitor E4021. [ [] ] These findings highlight the potential of 1-chloro-7-methoxyphthalazine derivatives as lead compounds for the development of new therapeutic agents for conditions associated with vascular dysfunction, such as erectile dysfunction and pulmonary hypertension.
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7